5-(Pyrrolidin-1-ylsulfonyl)indoline chemical properties
5-(Pyrrolidin-1-ylsulfonyl)indoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Pyrrolidin-1-ylsulfonyl)indoline
Introduction
The indoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a cornerstone for the development of a wide array of therapeutic agents. This guide provides a detailed technical overview of 5-(Pyrrolidin-1-ylsulfonyl)indoline, a key intermediate and a member of the pharmacologically significant class of indoline-5-sulfonamides. This document will explore the compound's chemical identity, physicochemical properties, a representative synthetic pathway, spectroscopic characterization, and its proven utility in the synthesis of biologically active molecules, particularly as inhibitors of cancer-related enzymes.
Chemical Identity and Structure
5-(Pyrrolidin-1-ylsulfonyl)indoline is a bicyclic aromatic compound featuring a saturated pyrrole ring fused to a benzene ring, which is substituted at the 5-position with a pyrrolidinylsulfonyl group.
Caption: 2D Chemical Structure of 5-(Pyrrolidin-1-ylsulfonyl)indoline.
The fundamental identification details for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-(pyrrolidine-1-sulfonyl)indoline | BLD Pharm[1] |
| CAS Number | 874594-03-3 | BLD Pharm[1] |
| Molecular Formula | C₁₂H₁₆N₂O₂S | BLD Pharm[1] |
| Molecular Weight | 252.33 g/mol | BLD Pharm[1] |
| SMILES | O=S(C1=CC2=C(NCC2)C=C1)(N3CCCC3)=O | BLD Pharm[1] |
Synthesis and Purification
While direct synthesis protocols for 5-(Pyrrolidin-1-ylsulfonyl)indoline are not extensively published, a robust and logical synthetic route can be designed based on established methodologies for analogous indoline-5-sulfonamides.[2][3] The synthesis originates from indoline and proceeds through a multi-step sequence involving protection, electrophilic substitution, sulfonamide formation, and deprotection.
Proposed Synthetic Workflow
The causality behind this experimental design is rooted in controlling reactivity. The indoline nitrogen is highly nucleophilic and would interfere with the chlorosulfonylation of the aromatic ring. Therefore, it is first protected as an amide (acetyl group), which is electron-withdrawing and deactivates the nitrogen. Following the successful installation of the sulfonyl group, the protecting group is removed under conditions that do not cleave the newly formed sulfonamide bond.
Caption: Proposed synthetic workflow for 5-(Pyrrolidin-1-ylsulfonyl)indoline.
Representative Experimental Protocol
This protocol is adapted from the synthesis of related 1-acylindoline-5-sulfonamides.[2][4]
Step 1: Synthesis of 1-Acetylindoline
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Dissolve indoline in a suitable solvent (e.g., dichloromethane).
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Cool the solution to 0 °C in an ice bath.
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Add acetic anhydride dropwise while stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
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Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.
Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride
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Add 1-acetylindoline portion-wise to an excess of chlorosulfuric acid at 0 °C.
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Stir the mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
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The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-acetylindoline-5-sulfonyl chloride. This intermediate is often used immediately in the next step due to its sensitivity to moisture.
Step 3: Synthesis of 1-Acetyl-5-(pyrrolidin-1-ylsulfonyl)indoline
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Dissolve the 1-acetylindoline-5-sulfonyl chloride in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
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Add pyrrolidine (approximately 2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine.
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Stir the reaction at room temperature for several hours or until completion by TLC.
-
Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline (Final Product)
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Dissolve the purified 1-acetyl-5-(pyrrolidin-1-ylsulfonyl)indoline in a mixture of ethanol and concentrated hydrochloric acid.
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Reflux the mixture for 4-6 hours to facilitate the hydrolysis of the acetyl protecting group.
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Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The final product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
While the specific spectral data for 5-(Pyrrolidin-1-ylsulfonyl)indoline is not available in the cited literature, its characteristic spectroscopic features can be reliably predicted based on its structure and data from closely related analogues.[2]
| Data Type | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), likely two doublets and a singlet or doublet of doublets, corresponding to the protons at C4, C6, and C7 of the indoline ring. Indoline Protons: Two triplets corresponding to the methylene protons at C2 and C3 (~3.0-4.2 ppm). A broad singlet for the N-H proton. Pyrrolidine Protons: Two multiplets or triplets corresponding to the methylene protons of the pyrrolidine ring (~1.8 ppm and ~3.2 ppm). |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm). Indoline Carbons: Signals for the C2 and C3 methylene carbons (~28 ppm and ~50 ppm). Pyrrolidine Carbons: Two signals for the methylene carbons of the pyrrolidine ring (~25 ppm and ~48 ppm). |
| IR (Infrared) | N-H Stretch: A characteristic peak around 3300-3400 cm⁻¹. S=O Stretch: Two strong absorption bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). C-N Stretch: Bands in the 1250-1350 cm⁻¹ region. |
| Mass Spec (MS) | Molecular Ion Peak (M+) : Expected at m/z = 252.33 (for the monoisotopic mass). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
Chemical Reactivity and Applications in Drug Discovery
The utility of 5-(Pyrrolidin-1-ylsulfonyl)indoline lies in its dual reactivity, making it a valuable building block for combinatorial chemistry and targeted synthesis.
Reactivity Profile
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N-Functionalization: The secondary amine of the indoline ring is a primary site for modification. It can undergo N-acylation, N-alkylation, and N-arylation, allowing for the introduction of diverse functional groups. This has been extensively demonstrated in the synthesis of 1-acylated indoline-5-sulfonamides.[2][3]
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Aromatic Ring: The indoline aromatic ring, while deactivated by the sulfonyl group, can still undergo further electrophilic substitution under specific conditions.
Applications as a Synthetic Intermediate
The indoline-5-sulfonamide core is a well-established pharmacophore for targeting specific enzymes. Derivatives synthesized from this scaffold have shown significant biological activity.
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Carbonic Anhydrase Inhibition: The most prominent application of this scaffold is in the development of carbonic anhydrase (CA) inhibitors.[5] Specifically, 1-acylated derivatives of indoline-5-sulfonamide have demonstrated potent and selective inhibitory activity against tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are crucial for tumor survival in hypoxic environments, and their inhibition is a key strategy in cancer therapy. Certain derivatives have shown the ability to suppress cancer cell growth and even reverse chemoresistance to drugs like doxorubicin.[2][3]
-
Kinase Inhibition: The broader aniline-sulfonamide motif, which is structurally related, is a common feature in kinase inhibitors. For example, 4-(pyrrolidin-1-ylsulfonyl)aniline is used as a key building block in the synthesis of inhibitors for kinases like FLT3-ITD, which is implicated in acute myeloid leukemia.[6] This suggests that the indoline core could be similarly exploited to develop novel kinase inhibitors.
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Serotonin Receptor Ligands: Indole and indoline derivatives are frequently used to develop ligands for serotonin (5-HT) receptors. For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity ligands for the 5-HT₆ receptor, acting as both potent agonists and antagonists depending on their stereochemistry.[7]
Conclusion
5-(Pyrrolidin-1-ylsulfonyl)indoline is a strategically important chemical entity whose value is derived from its role as a versatile synthetic intermediate. Its chemical properties, characterized by a reactive indoline nitrogen and a stable sulfonamide-substituted aromatic core, allow for straightforward functionalization to generate diverse chemical libraries. The demonstrated success of its parent scaffold, indoline-5-sulfonamide, in producing potent inhibitors of critical cancer targets underscores its significant potential for researchers, scientists, and professionals in the field of drug development. This guide provides a foundational understanding of its synthesis, characterization, and application, paving the way for its further exploration in medicinal chemistry.
References
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Škof, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][2][3][4][5]
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Hrubá, K., et al. (2022). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. International Journal of Molecular Sciences, 23(23), 14619. [Link][6]
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PubChem. (n.d.). 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link][8][9]
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Cole, D. C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry, 48(2), 353-356. [Link][7]
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Škof, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link][4]
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Škof, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link][5]
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